![molecular formula C23H21N5O2S2 B2456723 3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866589-43-7](/img/structure/B2456723.png)
3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H21N5O2S2 and its molecular weight is 463.57. The purity is usually 95%.
BenchChem offers high-quality 3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- PBDT-QTz nanoparticles can be effectively used for both in vitro and in vivo experiments, leading to complete tumor remission in HeLa tumor-bearing mice after intravenous administration and laser irradiation .
- This protocol involves a cascade nucleophilic addition/cyclization process and is accomplished under mild conditions, providing a straightforward synthetic route to these valuable triazole derivatives .
Photothermal Therapy (PTT) Agent
Transition-Metal-Free Synthesis of 5-Amino-1,2,3-Triazoles
Rigid Electron-Acceptor for Organic Electronics
Mechanism of Action
Mode of Action
It is known that donor–acceptor (d–a) conjugated polymers can favor the nonradiative thermal dissipation process, due to the formation of an intramolecular charge transfer (ict) state resulting from the electron cloud delocalization of the homo (highest occupied molecular orbital) and lumo (lowest unoccupied molecular orbital) .
Result of Action
The compound has been shown to have a high extinction coefficient and excellent photothermal conversion ability . This suggests that it could be used as a photothermal agent, converting absorbed light into heat. In experiments, nanoparticles of the compound have been used successfully for both in vitro and in vivo experiments . After intravenous administration and 808 nm laser irradiation, HeLa tumor-bearing mice achieved complete tumor remission without recurrence .
properties
IUPAC Name |
3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c1-15(2)16-9-11-18(12-10-16)32(29,30)23-22-25-21(24-14-17-6-5-13-31-17)19-7-3-4-8-20(19)28(22)27-26-23/h3-13,15H,14H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMOQXPJLKVSKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCC5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-propan-2-ylphenyl)sulfonyl-N-(thiophen-2-ylmethyl)triazolo[1,5-a]quinazolin-5-amine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.